

# Application Note: High-Sensitivity LC-MS/MS Analysis of Brominated Pharmaceutical Intermediates

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *3-(4-Bromophenyl)-2-methylpropanamide*

CAS No.: 1607316-72-2

Cat. No.: B2579150

[Get Quote](#)

## Abstract

This application note provides a comprehensive guide for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of brominated pharmaceutical intermediates. These compounds are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and their accurate quantification is essential for process control, impurity profiling, and ensuring final product quality and safety. We will delve into the unique analytical challenges posed by these molecules, including their isotopic signature, chromatographic behavior, and potential for matrix effects in complex process samples. This guide offers field-proven insights and detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with ICH guidelines.

## Introduction: The Significance of Brominated Intermediates in Pharmaceutical Development

Bromine-containing molecules are integral to modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, from anticancer agents to anesthetics. The introduction of a bromine atom into a molecular structure can significantly alter

its physicochemical properties, influencing factors like lipophilicity and metabolic stability, which can be strategically leveraged in drug design.[1]

The accurate analysis of these brominated intermediates during the manufacturing process is of paramount importance. It allows process chemists to monitor reaction progress, identify and quantify impurities (some of which may be potentially genotoxic), and ensure the quality and consistency of the final API.[2][3] LC-MS/MS has become the analytical technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful LC-MS/MS analysis of these critical compounds.

## The Unique Analytical Fingerprint of Brominated Compounds

A key characteristic of bromine is its natural isotopic distribution, consisting of two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance (approximately a 1:1 ratio).[6] This results in a distinctive "M/M+2" isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, which is a powerful diagnostic tool for identifying and confirming the presence of brominated species.[6][7]

## Strategic Method Development: A Step-by-Step Approach

A successful LC-MS/MS method for brominated pharmaceutical intermediates is built upon a logical and systematic development process. The following sections outline the critical stages, from initial sample handling to final data analysis, explaining the causality behind each experimental choice.

## Sample Preparation: Mitigating Matrix Complexity

Pharmaceutical intermediates are often analyzed within complex matrices, such as crude reaction mixtures containing catalysts, unreacted starting materials, and various by-products. Effective sample preparation is therefore crucial to remove interferences that can cause ion

suppression or enhancement, and to protect the analytical column and mass spectrometer from contamination.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Protocol 1: Sample Preparation of a Reaction Mixture

- **Initial Dilution:** Accurately pipette 10  $\mu\text{L}$  of the reaction mixture into a 1.5 mL microcentrifuge tube.
- **Solvent Extraction:** Add 990  $\mu\text{L}$  of a suitable organic solvent (e.g., acetonitrile or methanol) to precipitate salts and other insoluble materials. The choice of solvent should be based on the solubility of the target analyte.
- **Vortex and Centrifuge:** Vortex the mixture for 30 seconds to ensure thorough mixing and extraction. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated solids.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Further Dilution (if necessary):** Depending on the expected concentration of the intermediate, a further serial dilution in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) may be required to bring the analyte concentration within the linear range of the calibration curve.
- **Filtration:** Filter the final diluted sample through a 0.22  $\mu\text{m}$  syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any remaining particulates.

## Liquid Chromatography: Achieving Optimal Separation

The primary goal of the chromatographic separation is to resolve the target brominated intermediate from isomers, impurities, and other matrix components that could interfere with accurate quantification.[\[12\]](#)

#### Key Considerations for Chromatographic Method Development:

- **Column Selection:** For many brominated aromatic intermediates, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide enhanced selectivity through  $\pi$ - $\pi$  interactions, which is often beneficial for separating structurally similar compounds.[\[13\]](#) A standard C18 column is also a good starting point for a wide range of compounds.

- Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a volatile additive like formic acid (0.1%) is typically used to promote good peak shape and efficient ionization in positive ion mode.
- Gradient Elution: A gradient elution, starting with a higher aqueous composition and ramping up the organic phase, is generally required to elute a range of compounds with varying polarities and to effectively clean the column after each injection.
- Temperature Control: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring reproducible retention times.[14]

#### Protocol 2: Representative HPLC Method

- Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient Program:
  - 0.0 min: 10% B
  - 1.0 min: 10% B
  - 8.0 min: 95% B
  - 10.0 min: 95% B
  - 10.1 min: 10% B
  - 12.0 min: 10% B

## Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and selectivity required for trace-level analysis of pharmaceutical intermediates.[2]

Workflow for MS Parameter Optimization:

- **Infusion and Precursor Ion Selection:** Infuse a standard solution of the brominated intermediate directly into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule  $[M+H]^+$  in positive electrospray ionization (ESI) mode.
- **Product Ion Scan:** Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions. The characteristic cleavage of the C-Br bond is a common fragmentation pathway.
- **MRM Transition and Collision Energy Optimization:** Select at least two MRM transitions for each analyte – a primary transition for quantification and a secondary transition for confirmation. The collision energy (CE) for each transition should be optimized to maximize the signal intensity of the product ion.[15][16][17] Automated optimization software available with most modern instruments can streamline this process.[18][19]

Table 1: Example MRM Parameters for a Hypothetical Brominated Pyridine Intermediate

| Analyte                                  | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|------------------------------------------|---------------------|-------------------|-----------------|----------------------|
| Bromo-pyridine Intermediate (Quantifier) | 250.0               | 171.1             | 50              | 25                   |
| Bromo-pyridine Intermediate (Qualifier)  | 250.0               | 144.1             | 50              | 35                   |
| Internal Standard                        | 255.1               | 176.1             | 50              | 28                   |

# Method Validation: Ensuring Data Integrity and Trustworthiness

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][20]

## Key Validation Parameters:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[20]
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five concentration levels should be prepared, and the correlation coefficient ( $r^2$ ) should typically be  $\geq 0.99$ . [21]
- **Accuracy:** The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked matrix samples) at multiple levels and expressed as percent recovery.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during routine use.[23]

Table 2: Example Method Validation Acceptance Criteria

| Parameter             | Acceptance Criteria             |
|-----------------------|---------------------------------|
| Linearity ( $r^2$ )   | $\geq 0.995$                    |
| Accuracy (% Recovery) | 80 - 120%                       |
| Precision (% RSD)     | $\leq 15\%$                     |
| LOQ                   | Signal-to-Noise Ratio $\geq 10$ |

## Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagram illustrates the key stages of the LC-MS/MS analysis of brominated pharmaceutical intermediates.



[Click to download full resolution via product page](#)

Caption: Workflow for the LC-MS/MS analysis of brominated intermediates.

## Troubleshooting Common Challenges

| Challenge                             | Potential Cause(s)                                                                                                     | Recommended Solution(s)                                                                                                                                                                                     |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Peak Shape<br>(Tailing/Fronting) | Column contamination,<br>inappropriate mobile phase<br>pH, secondary interactions<br>with the stationary phase.        | Use a guard column, ensure<br>mobile phase pH is<br>appropriate for the analyte's<br>pKa, consider a different<br>column chemistry.                                                                         |
| Ion Suppression/Enhancement           | Co-eluting matrix components<br>interfering with ionization.[6][8]<br>[9][24]                                          | Improve sample cleanup (e.g.,<br>use Solid Phase Extraction),<br>optimize chromatographic<br>separation to resolve the<br>analyte from interferences, use<br>a stable isotope-labeled<br>internal standard. |
| Retention Time Drift                  | Inadequate column<br>equilibration, changes in<br>mobile phase composition,<br>column temperature<br>fluctuations.[10] | Ensure sufficient column<br>equilibration time between<br>injections, prepare fresh<br>mobile phases daily, use a<br>column oven for stable<br>temperature control.                                         |
| On-Column Degradation                 | Analyte instability under the<br>analytical conditions (e.g.,<br>hydrolysis).[25][26]                                  | Adjust mobile phase pH,<br>consider a less reactive<br>stationary phase (e.g., silica-<br>hydride based columns),<br>reduce column temperature.                                                             |

## Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the analysis of brominated pharmaceutical intermediates. By understanding the unique chemical properties of these compounds and implementing a systematic approach to method development and validation, researchers can generate high-quality data that is crucial for informed decision-making throughout the drug development lifecycle. The protocols and insights provided herein are designed to be a practical resource, enabling laboratories to confidently tackle the analytical challenges associated with this important class of molecules.

## References

- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). PMC. Retrieved February 19, 2026, from [\[Link\]](#)
- A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [\[Link\]](#)
- Highly sensitive quantitative estimation of genotoxic impurities from API and drug formulation using LC/MS/MS ASMS 2014 TP496. (n.d.). Shimadzu. Retrieved February 19, 2026, from [\[Link\]](#)
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved February 19, 2026, from [\[Link\]](#)
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. Retrieved February 19, 2026, from [\[Link\]](#)
- (PDF) A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 19, 2026, from [\[Link\]](#)
- A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. (2024, October 15). ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved February 19, 2026, from [\[Link\]](#)
- Quality Guidelines. (n.d.). ICH. Retrieved February 19, 2026, from [\[Link\]](#)

- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). LinkedIn. Retrieved February 19, 2026, from [\[Link\]](#)
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 19, 2026, from [\[Link\]](#)
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis. Retrieved February 19, 2026, from [\[Link\]](#)
- Automatic Optimization of Transitions and Collision Energies. (n.d.). Shimadzu. Retrieved February 19, 2026, from [\[Link\]](#)
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 19, 2026, from [\[Link\]](#)
- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). National Institutes of Health. Retrieved February 19, 2026, from [\[Link\]](#)
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpunas. Retrieved February 19, 2026, from [\[Link\]](#)
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC. Retrieved February 19, 2026, from [\[Link\]](#)
- Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (2011, January 7). PubMed. Retrieved February 19, 2026, from [\[Link\]](#)
- LC-MS Analysis of Pharmaceutical Drugs. (2019, February 5). News-Medical.Net. Retrieved February 19, 2026, from [\[Link\]](#)
- Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved February 19, 2026, from [\[Link\]](#)

- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Agilent. Retrieved February 19, 2026, from [\[Link\]](#)
- Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. (n.d.). Pharma Nueva. Retrieved February 19, 2026, from [\[Link\]](#)
- On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It. (2026, February 9). MICROSOLV. Retrieved February 19, 2026, from [\[Link\]](#)
- Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent. Retrieved February 19, 2026, from [\[Link\]](#)
- Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28). Drug Discovery Today. Retrieved February 19, 2026, from [\[Link\]](#)
- Development of a Targeted Multiple Reaction Monitoring (MRM) Method for Fentalogues and Nitazene Derivatives for Use with Waters Xevo TQ-S micro Mass Spectrometer. (2025, December 12). Waters. Retrieved February 19, 2026, from [\[Link\]](#)
- Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved February 19, 2026, from [\[Link\]](#)
- NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. (n.d.). ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- On-Column Sample Degradation. (2020, November 12). LCGC International. Retrieved February 19, 2026, from [\[Link\]](#)
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (1989, November 8). MDPI. Retrieved February 19, 2026, from [\[Link\]](#)
- Halogenated Molecule Sticking to Column. (2008, November 18). Chromatography Forum. Retrieved February 19, 2026, from [\[Link\]](#)

- Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. (n.d.). Shimadzu. Retrieved February 19, 2026, from [[Link](#)]
- A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. (2014, October 15). PubMed. Retrieved February 19, 2026, from [[Link](#)]
- (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. (2017, March 20). ResearchGate. Retrieved February 19, 2026, from [[Link](#)]
- LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for *H. pylori* in Human Plasma. (2025, October 8). MDPI. Retrieved February 19, 2026, from [[Link](#)]
- Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in *Mycoplasma pneumoniae* infection. (2025, April 1). PubMed. Retrieved February 19, 2026, from [[Link](#)]
- Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025, April 3). Millennial Scientific. Retrieved February 19, 2026, from [[Link](#)]
- Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (2025, December 30). PMC. Retrieved February 19, 2026, from [[Link](#)]
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved February 19, 2026, from [[Link](#)]
- Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. (n.d.). SciELO. Retrieved February 19, 2026, from [[Link](#)]
- A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021, March 5). MDPI. Retrieved February 19, 2026, from [[Link](#)]

- HPLC Troubleshooting Guide. (n.d.). Wissenschaftler. Retrieved February 19, 2026, from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [shimadzu.at](http://shimadzu.at) [[shimadzu.at](http://shimadzu.at)]
- 2. [europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com) [[europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com)]
- 3. [scispace.com](http://scispace.com) [[scispace.com](http://scispace.com)]
- 4. [biopharminternational.com](http://biopharminternational.com) [[biopharminternational.com](http://biopharminternational.com)]
- 5. [chromatographyonline.com](http://chromatographyonline.com) [[chromatographyonline.com](http://chromatographyonline.com)]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [jordilabs.com](http://jordilabs.com) [[jordilabs.com](http://jordilabs.com)]
- 8. [longdom.org](http://longdom.org) [[longdom.org](http://longdom.org)]
- 9. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 10. [zefsci.com](http://zefsci.com) [[zefsci.com](http://zefsci.com)]
- 11. [millennialscientific.com](http://millennialscientific.com) [[millennialscientific.com](http://millennialscientific.com)]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [lcms.cz](http://lcms.cz) [[lcms.cz](http://lcms.cz)]
- 14. Halogenated Molecule Sticking to Column - Chromatography Forum [[chromforum.org](http://chromforum.org)]
- 15. [shimadzu.co.kr](http://shimadzu.co.kr) [[shimadzu.co.kr](http://shimadzu.co.kr)]
- 16. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- 17. [lcms.cz](http://lcms.cz) [[lcms.cz](http://lcms.cz)]
- 18. [lcms.labrulez.com](http://lcms.labrulez.com) [[lcms.labrulez.com](http://lcms.labrulez.com)]
- 19. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]

- [20. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [21. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [22. shimadzu.com \[shimadzu.com\]](https://www.shimadzu.com)
- [23. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [25. On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It. | MICROSOLV \[mtc-usa.com\]](#)
- [26. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [To cite this document: BenchChem. \[Application Note: High-Sensitivity LC-MS/MS Analysis of Brominated Pharmaceutical Intermediates\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2579150#lc-ms-ms-analysis-of-brominated-pharmaceutical-intermediates\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)